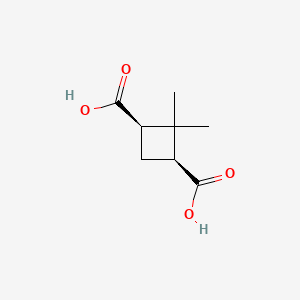
cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C8H12O4 It is a cyclobutane derivative with two carboxylic acid groups positioned at the 1 and 3 positions of the cyclobutane ring, and two methyl groups at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] photocycloaddition of trans-cinnamic acid derivatives, followed by hydrolysis to yield the desired dicarboxylic acid . The reaction conditions often include the use of UV light to induce the cycloaddition and subsequent hydrolysis under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of photochemical reactors and continuous flow systems can enhance the efficiency of the photocycloaddition process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation requires amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The cyclobutane ring and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- cis-1,2-Dimethylcyclobutane-1,3-dicarboxylic acid
- trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid
- cis-3,4-Dimethylcyclobutane-1,2-dicarboxylic acid
Uniqueness: cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid is unique due to its specific cis-configuration and the presence of two methyl groups at the 2 position. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
(1R,3S)-2,2-dimethylcyclobutane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-8(2)4(6(9)10)3-5(8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t4-,5+ |
Clave InChI |
KLGKVMMWRDYKJM-SYDPRGILSA-N |
SMILES isomérico |
CC1([C@H](C[C@H]1C(=O)O)C(=O)O)C |
SMILES canónico |
CC1(C(CC1C(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


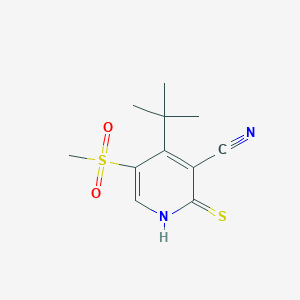
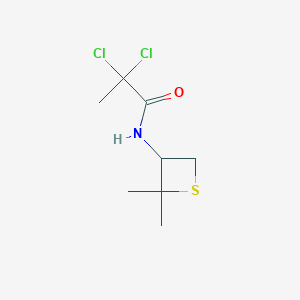
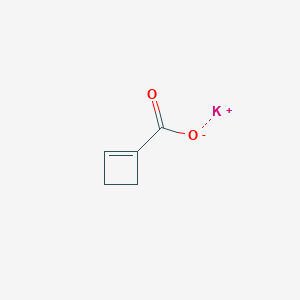
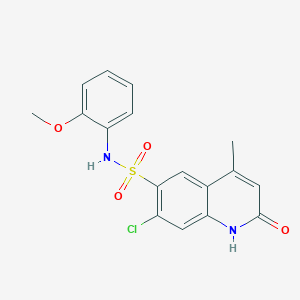
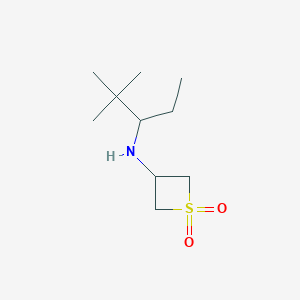
![5-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13005659.png)




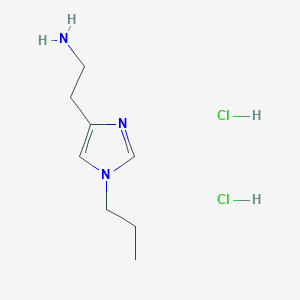
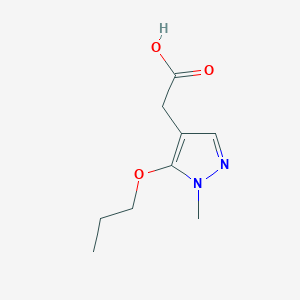
![2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13005718.png)

